molecular formula C13H20N2 B7575302 N-cycloheptyl-6-methylpyridin-2-amine

N-cycloheptyl-6-methylpyridin-2-amine

Cat. No. B7575302
M. Wt: 204.31 g/mol
InChI Key: LIMORMGRSOMMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-6-methylpyridin-2-amine, also known as CHM-2, is a chemical compound that belongs to the class of heterocyclic amines. It has been identified as a potential therapeutic agent for various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of N-cycloheptyl-6-methylpyridin-2-amine is not fully understood. However, studies have suggested that this compound acts by inhibiting the activity of specific enzymes involved in cancer cell growth and proliferation. Moreover, this compound has been shown to activate specific signaling pathways that are involved in cell death and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits cancer cell growth and induces apoptosis. In addition, this compound has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases, including cancer and neurological disorders.

Advantages and Limitations for Lab Experiments

N-cycloheptyl-6-methylpyridin-2-amine has several advantages for lab experiments. It is relatively stable and can be easily synthesized in large quantities. Moreover, this compound has been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, this compound has some limitations for lab experiments, including its limited solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

Several future directions for N-cycloheptyl-6-methylpyridin-2-amine research are currently being explored. These include investigating the potential use of this compound as a therapeutic agent for various diseases, including cancer and neurological disorders. Moreover, studies are underway to optimize the synthesis method of this compound to improve yield and purity. Furthermore, research is being conducted to elucidate the mechanism of action of this compound and identify potential biomarkers for its diagnostic use.
Conclusion
In conclusion, this compound, or this compound, is a promising chemical compound that has potential therapeutic applications for various diseases, including cancer and neurological disorders. The synthesis method of this compound has been optimized, and its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored. Further research is needed to fully understand the potential of this compound as a therapeutic agent and diagnostic tool.

Synthesis Methods

The synthesis of N-cycloheptyl-6-methylpyridin-2-amine involves several steps, starting from the reaction of 2-cyanomethyl-6-methylpyridine with cycloheptylamine. The resulting intermediate is then subjected to various chemical reactions, including reduction and purification, to yield the final product. The synthesis method of this compound has been optimized to improve yield and purity, making it suitable for large-scale production.

Scientific Research Applications

N-cycloheptyl-6-methylpyridin-2-amine has been extensively studied for its potential therapeutic applications. Several studies have shown that this compound exhibits anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Moreover, this compound has been investigated for its potential use as a diagnostic tool for cancer detection.

properties

IUPAC Name

N-cycloheptyl-6-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-7-6-10-13(14-11)15-12-8-4-2-3-5-9-12/h6-7,10,12H,2-5,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMORMGRSOMMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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